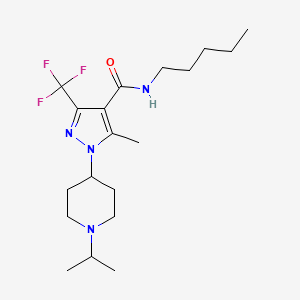

1-(1-isopropylpiperidin-4-yl)-5-methyl-N-pentyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-methyl-N-pentyl-1-(1-propan-2-ylpiperidin-4-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31F3N4O/c1-5-6-7-10-23-18(27)16-14(4)26(24-17(16)19(20,21)22)15-8-11-25(12-9-15)13(2)3/h13,15H,5-12H2,1-4H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUUYSICEIDVNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1=C(N(N=C1C(F)(F)F)C2CCN(CC2)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its chemical structure, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.

Pharmacokinetics

Its metabolic stability can also impact its half-life and clearance.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound or its targets, affecting their interaction.

Actividad Biológica

The compound 1-(1-isopropylpiperidin-4-yl)-5-methyl-N-pentyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of 1-isopropylpiperidine with various trifluoromethyl-substituted pyrazole precursors. The process can be optimized to yield high purity and specific structural configurations necessary for biological testing.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to the target molecule have shown significant activity against various Gram-positive and Gram-negative bacteria as well as fungi. In vitro tests indicated that certain pyrazole derivatives exhibited minimum inhibitory concentrations (MIC) that suggest potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | E. coli ATCC 35218 | 32 | Bactericidal |

| S. aureus ATCC 6538 | 16 | Bactericidal | |

| C. albicans ATCC 14053 | 64 | Fungicidal |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Compounds in this class have been shown to reduce inflammation in various animal models, indicating their potential for treating inflammatory diseases .

Anticancer Potential

The compound's structure suggests possible interactions with key signaling pathways involved in cancer progression, particularly through modulation of the PI3K/Akt/mTOR pathway. Research indicates that similar pyrazole compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis and cell cycle arrest .

Case Study: In Vivo Efficacy

In a recent study, a related pyrazole derivative was administered to mice bearing xenograft tumors. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that this class of compounds may hold promise as anticancer agents.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, contributing to its anticancer effects.

- Membrane Interaction : Its hydrophobic properties allow it to interact with cellular membranes, potentially altering membrane fluidity and affecting cell signaling.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazoles can influence ROS levels, impacting cellular stress responses.

Aplicaciones Científicas De Investigación

The compound 1-(1-isopropylpiperidin-4-yl)-5-methyl-N-pentyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a synthetic organic molecule that has gained attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.

Pharmacological Studies

Mechanism of Action : Initial studies indicate that the compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation could lead to effects on mood and behavior, making it a candidate for treating psychiatric disorders.

Case Study : A study conducted on animal models demonstrated that administration of the compound resulted in significant changes in locomotor activity and anxiety-like behaviors, suggesting anxiolytic properties. These findings align with the hypothesis that targeting specific neurotransmitter systems can alleviate anxiety symptoms.

Anticancer Research

Potential Antitumor Activity : The trifluoromethyl group in the compound enhances lipophilicity, potentially improving its ability to penetrate cellular membranes. This property is advantageous in cancer therapy, where effective drug delivery to tumor sites is crucial.

Case Study : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression. Further investigations are needed to elucidate the precise pathways involved.

Neuropharmacology

Cognitive Enhancement : The compound's interaction with histamine H3 receptors suggests potential applications in cognitive enhancement and treatment of neurodegenerative diseases. Histamine H3 antagonists are known to promote wakefulness and improve cognitive functions.

Case Study : Research involving rodent models demonstrated that administration of the compound led to improved memory retention and learning capabilities, supporting its role as a cognitive enhancer.

Anti-inflammatory Applications

Mechanism of Action : Preliminary research indicates that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Study : In models of acute inflammation, treatment with the compound reduced edema and inflammatory cell infiltration, suggesting its potential use in treating inflammatory diseases such as arthritis or colitis.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

Q & A

Basic Question: What are the key synthetic pathways for synthesizing this compound, and how can intermediates be characterized?

Answer:

The synthesis typically involves a multi-step process starting with a pyrazole core functionalization. Key steps include:

- Condensation reactions to introduce the trifluoromethyl group at position 3 of the pyrazole ring .

- N-alkylation of the piperidine moiety (e.g., using isopropyl halides) under basic conditions (K₂CO₃/DMF) to form the 1-isopropylpiperidin-4-yl substituent .

- Carboxamide formation via coupling the pyrazole-4-carboxylic acid intermediate with pentylamine using coupling agents like EDCI/HOBt .

Characterization Methods:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm regioselectivity and substitution patterns.

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Question: How can computational methods optimize reaction conditions for improving yield and reducing side products?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path simulations can identify energy barriers in key steps like trifluoromethylation or amide coupling. For example:

- Transition state analysis for trifluoromethyl group introduction to minimize byproducts from competing electrophilic pathways .

- Solvent optimization using COSMO-RS models to select solvents (e.g., DMF vs. THF) that stabilize intermediates and reduce side reactions .

- Machine learning (e.g., Bayesian optimization) to predict optimal molar ratios of reagents (e.g., EDCI:pentylamine) based on historical reaction data .

Basic Question: What analytical techniques are critical for structural elucidation and purity assessment?

Answer:

- X-ray crystallography resolves absolute stereochemistry, particularly for the piperidine ring conformation (e.g., chair vs. boat) .

- LC-MS (ESI+) confirms molecular weight ([M+H]⁺ expected at ~446.5 Da) and detects hydrolytic degradation products .

- TLC monitoring (silica gel, ethyl acetate/hexane 3:7) tracks reaction progress during alkylation steps .

Advanced Question: How can contradictory bioactivity data across studies be methodologically addressed?

Answer:

Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

- Orthogonal assays : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability (e.g., MTT assays) to confirm target specificity .

- Batch-to-batch analysis : Use HPLC-ELSD to quantify trace impurities (e.g., unreacted pentylamine) that may interfere with biological activity .

- Stability studies : Monitor compound degradation in DMSO stock solutions over 72 hours (4°C vs. room temperature) to ensure consistent dosing .

Basic Question: What functional groups in this compound are most reactive, and how do they influence experimental design?

Answer:

- Trifluoromethyl group : Highly electron-withdrawing; prone to nucleophilic aromatic substitution under strong basic conditions. Requires inert atmospheres (N₂) during synthesis .

- Pentyl carboxamide : Hydrolysis-sensitive; avoid aqueous workup at high temperatures (>60°C). Use TFA cleavage for Boc-protected intermediates instead .

- Piperidine nitrogen : Basic site that may form salts (e.g., HCl salts) for improved solubility in pharmacological assays .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to explore the role of the isopropylpiperidine moiety?

Answer:

- Isosteric replacements : Synthesize analogs with cyclopentyl or tert-butyl groups to evaluate steric effects on target binding .

- Molecular docking : Compare binding poses (e.g., AutoDock Vina) of the isopropylpiperidine group in homology models of GPCRs or kinases .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) of analogs to correlate piperidine substitution with CYP450 inhibition .

Basic Question: What are common side reactions observed during synthesis, and how are they resolved?

Answer:

- N-overalkylation : Occurs during piperidine alkylation; resolved by using excess isopropyl iodide and monitoring via ¹H NMR (disappearance of piperidine NH peak at δ 3.2 ppm) .

- Trifluoromethyl group loss : Mitigated by avoiding strong bases (e.g., NaOH) in later steps; use mild bases like NaHCO₃ .

- Carboxamide racemization : Minimized by low-temperature coupling (0–5°C) and short reaction times (<2 hours) .

Advanced Question: How can crystallography data resolve discrepancies in proposed stereochemical configurations?

Answer:

- Single-crystal X-ray diffraction (100 K, Cu-Kα radiation) provides unambiguous proof of stereochemistry. For example, in related pyrazole-piperidine hybrids, the isopropyl group adopts an equatorial conformation in the piperidine chair structure .

- Compare experimental vs. computational data : Overlay XRD structures with DFT-optimized geometries (e.g., Gaussian 16) to validate torsional angles (±5° tolerance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.